2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
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Overview
Description
2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid is a complex organic compound with a highly intricate structure. This compound is characterized by multiple amide and amino groups, making it a significant molecule in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid involves multiple steps, each requiring precise reaction conditions. The process typically starts with the protection of amino groups, followed by sequential coupling reactions to form the peptide bonds. Deprotection steps are then carried out to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines allow for the precise addition of amino acids in a controlled environment, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: Reduction of amide groups to amines.
Substitution: Nucleophilic substitution reactions at the amide or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further chemical modifications or applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is used to study protein interactions and enzyme activities. Its structure mimics certain peptide sequences, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific biological targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid analogs
- **Peptide-based compounds with similar functional groups
Uniqueness
What sets this compound apart is its highly specific structure, which allows for precise interactions with biological targets. This specificity makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C50H78N10O11 |
---|---|
Molecular Weight |
995.2 g/mol |
IUPAC Name |
2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C50H78N10O11/c1-8-31(6)42(60-44(64)35(52)21-15-16-22-51)49(69)58-37(25-33-17-11-9-12-18-33)45(65)53-27-41(62)55-40(28-61)48(68)57-36(23-29(2)3)46(66)54-32(7)43(63)56-38(26-34-19-13-10-14-20-34)47(67)59-39(50(70)71)24-30(4)5/h9-14,17-20,29-32,35-40,42,61H,8,15-16,21-28,51-52H2,1-7H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,68)(H,58,69)(H,59,67)(H,60,64)(H,70,71) |
InChI Key |
AHOKKYCUWBLDST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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